1-[(tert-Butoxy)carbonyl]-4-fluoro-2,3-dihydro-1H-indole-2-carboxylic acid
Description
1-[(tert-Butoxy)carbonyl]-4-fluoro-2,3-dihydro-1H-indole-2-carboxylic acid is a fluorinated indole derivative featuring a tert-butoxycarbonyl (Boc) protective group on the indole nitrogen and a carboxylic acid moiety at the 2-position of the partially saturated indole ring. The Boc group enhances stability during synthetic processes, making it a valuable intermediate in medicinal chemistry and drug development .
Properties
IUPAC Name |
4-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FNO4/c1-14(2,3)20-13(19)16-10-6-4-5-9(15)8(10)7-11(16)12(17)18/h4-6,11H,7H2,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFVVGNFVPOZAIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CC2=C1C=CC=C2F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(tert-Butoxy)carbonyl]-4-fluoro-2,3-dihydro-1H-indole-2-carboxylic acid typically involves multiple steps, starting with the preparation of the indole core, followed by the introduction of the fluorine atom and the Boc protecting group. Common synthetic routes include:
Indole Core Synthesis: The indole core can be synthesized through Fischer indole synthesis or other methods involving cyclization of appropriate precursors.
Fluorination: Introduction of the fluorine atom can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors for better control over reaction conditions.
Chemical Reactions Analysis
1-[(tert-Butoxy)carbonyl]-4-fluoro-2,3-dihydro-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides to modify the indole core.
Common reagents and conditions used in these reactions include strong acids, bases, and transition metal catalysts. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
1. Synthesis of Kinase Inhibitors
One of the most prominent applications of Boc-4-fluoro-2,3-dihydro-1H-indole-2-carboxylic acid is in the synthesis of indole-based kinase inhibitors. Kinases are crucial enzymes involved in numerous cellular processes, including signal transduction pathways that regulate cell growth and survival. Dysregulation of these kinases is often associated with cancer and other diseases. The compound serves as a valuable precursor for developing novel inhibitors that can selectively target specific kinases, potentially leading to more effective cancer therapies .
2. Development of Anticancer Agents
Research indicates that derivatives of this compound may exhibit significant anticancer properties. The structural modifications facilitated by the Boc group allow for the enhancement of biological activity and selectivity towards cancer cells. Various studies have demonstrated that indole derivatives can induce apoptosis in cancer cells, making them promising candidates for further development .
The biological effects of 1-[(tert-butoxy)carbonyl]-4-fluoro-2,3-dihydro-1H-indole-2-carboxylic acid are currently under investigation. Preliminary studies suggest potential activities such as:
- Antimicrobial Effects : Some derivatives have shown activity against various bacterial strains.
- Anti-inflammatory Properties : The compound may modulate inflammatory pathways, providing insights into its use for treating inflammatory diseases.
Further research, including in vitro and in vivo studies, is essential to fully elucidate its therapeutic potential .
Synthesis Pathways
The synthesis of Boc-4-fluoro-2,3-dihydro-1H-indole-2-carboxylic acid typically involves several key steps:
- Formation of Indole Framework : Initial reactions focus on constructing the indole core.
- Introduction of Functional Groups : Subsequent steps involve adding the fluorine atom and carboxylic acid functionalities.
- Protection with Boc Group : The final step includes protecting the amine with the Boc group to enhance stability during further reactions.
Each step must be optimized to ensure high yields and purity .
Mechanism of Action
The mechanism of action of 1-[(tert-Butoxy)carbonyl]-4-fluoro-2,3-dihydro-1H-indole-2-carboxylic acid involves its interaction with molecular targets through its functional groups. The Boc protecting group can be selectively removed under acidic conditions, revealing the active amine group. The fluorine atom can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following comparison focuses on Boc-protected dihydroindole-2-carboxylic acid derivatives, emphasizing substituent effects, molecular properties, and applications.
Table 1: Structural and Functional Comparison of Key Analogs
*Calculated based on molecular formula.
Key Observations:
Substituent Effects on Reactivity and Solubility :
- The 4-fluoro substituent (target compound) introduces electronegativity and metabolic stability, contrasting with the 4-methyl analog’s hydrophobic character .
- 6-Hydroxy and 4,6-dimethoxy derivatives exhibit polarity and hydrogen-bonding capabilities, favoring aqueous solubility .
Synthetic Utility: Boc-protected analogs (e.g., 4-{[(tert-Butoxy)carbonyl]amino} derivative) are critical intermediates in multi-step syntheses, such as peptide coupling or heterocycle formation . Copper-catalyzed reactions () demonstrate the adaptability of similar indole frameworks for constructing complex pyrrole-indole hybrids .
Biological Relevance :
- Fluorinated analogs (e.g., 4-fluoro and 7-fluoro-4-methoxy ) are prioritized in drug discovery for their enhanced bioavailability and target binding .
Limitations in Available Data:
- Extrapolation from analogs is necessary.
- The 7-fluoro-4-methoxy derivative () highlights positional isomerism effects but lacks direct comparability to the 4-fluoro target .
Biological Activity
1-[(tert-Butoxy)carbonyl]-4-fluoro-2,3-dihydro-1H-indole-2-carboxylic acid (CAS No. 2059933-32-1) is a synthetic compound belonging to the indole family, which has garnered attention for its potential biological activities. This article explores its molecular characteristics, biological activities, structure-activity relationships (SAR), and relevant case studies.
Molecular Characteristics
- Molecular Formula : C14H16FNO4
- Molecular Weight : 281.28 g/mol
- Chemical Structure : The compound features a tert-butoxycarbonyl group and a fluorine atom at the 4-position of the indole ring, which are critical for its biological activity.
Biological Activity Overview
Research indicates that compounds within the indole family exhibit a variety of biological activities, including anticancer, antimicrobial, and antiviral effects. The specific biological activities of this compound are summarized below:
Anticancer Activity
Indole derivatives have been studied for their ability to inhibit cancer cell proliferation. For instance, studies on related compounds have shown that modifications on the indole ring can significantly enhance apoptotic activity in breast cancer cells (T47D). In one study, indole-2-carboxylic acid derivatives demonstrated an EC50 value of 0.1 µM for inducing apoptosis in T47D cells through caspase activation assays .
The primary mechanism of action for many indole derivatives, including those similar to this compound, is the inhibition of tubulin polymerization. This action disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications:
| Structural Feature | Effect on Activity |
|---|---|
| Fluorine Substitution | Enhances lipophilicity and bioavailability |
| Tert-butoxycarbonyl Group | Protects amine functionality, improving stability |
| Indole Ring Modifications | Alters interaction with biological targets |
Studies suggest that substituents at the C3 and C6 positions of the indole core can significantly enhance integrase inhibitory activity against HIV .
Case Studies and Research Findings
Recent research has highlighted the potential applications of indole derivatives in treating viral infections and cancers:
- HIV Integrase Inhibition : A study demonstrated that modifications at the C3 position of indole derivatives resulted in improved integrase inhibitory activities with IC50 values ranging from 0.13 to 6.85 µM. The introduction of halogenated groups significantly enhanced this activity due to favorable interactions with viral DNA .
- Antitumor Activity : Another study reported that certain analogs of indole carboxylic acids exhibited potent cytotoxic effects on various cancer cell lines, with some achieving GI50 values as low as 0.9 µM in T47D cells .
Q & A
Q. What are the common synthetic routes for preparing 1-[(tert-Butoxy)carbonyl]-4-fluoro-2,3-dihydro-1H-indole-2-carboxylic acid?
Two primary methodologies are documented:
- Acid-catalyzed condensation : Refluxing a mixture of the indole precursor (e.g., 4-fluoro-2,3-dihydro-1H-indole-2-carboxylic acid) with di-tert-butyl dicarbonate (Boc₂O) in acetic acid and sodium acetate (0.01 mol) for 2.5–3 hours, followed by recrystallization from acetic acid .
- Copper-catalyzed coupling : Using THF as a solvent with CuCl₂·2H₂O (0.5 mmol) as a catalyst, followed by purification via silica gel column chromatography (ethyl acetate/cyclohexane eluent) .
| Method | Conditions | Yield | Purification |
|---|---|---|---|
| Acid-catalyzed reflux | Acetic acid, NaOAc, 2.5–3 h reflux | ~70–85% | Recrystallization (AcOH) |
| Copper-catalyzed coupling | THF, CuCl₂·2H₂O, 12 h stirring | ~90–98% | Column chromatography |
Q. What spectroscopic techniques are recommended for characterizing this compound?
- 1H/13C-NMR : Critical for confirming regiochemistry and Boc-group integrity. For example, tert-butyl protons appear as a singlet at δ 1.34 ppm, while indole protons resonate between δ 6.8–8.0 ppm .
- IR spectroscopy : Detects carbonyl stretches (Boc group: ~1765 cm⁻¹; carboxylic acid: ~1680–1700 cm⁻¹) .
- Mass spectrometry (MS) : Validates molecular weight (e.g., [M⁺] at m/z 554 for derivatives) .
Advanced Research Questions
Q. How can researchers optimize the yield of this compound in multi-step syntheses?
- Catalyst screening : Test transition metals (e.g., Pd, Cu) or Lewis acids (e.g., ZnCl₂) to improve coupling efficiency .
- Reaction monitoring : Use TLC to track intermediate formation and adjust reaction time (e.g., extending beyond 12 hours if starting material persists) .
- Purification : Optimize solvent ratios in column chromatography (e.g., ethyl acetate/cyclohexane gradients) to isolate pure product .
Q. How should researchers address contradictions in spectral data during characterization?
- Purity checks : Perform HPLC or elemental analysis to rule out impurities. For example, discrepancies in NMR integration may indicate residual solvents or byproducts .
- Solvent effects : Repeat NMR in deuterated DMSO or CDCl₃ to assess hydrogen bonding or aggregation artifacts .
- X-ray crystallography : Resolve ambiguous structures (e.g., confirming Boc-group orientation via intermolecular O–H⋯O hydrogen bonding patterns) .
Q. What strategies are effective for introducing the tert-butoxycarbonyl (Boc) group without side reactions?
- Selective protection : Use Boc₂O in anhydrous dichloromethane with DMAP (4-dimethylaminopyridine) to minimize hydrolysis of the carboxylic acid moiety .
- Temperature control : Maintain temperatures below 0°C during Boc-group addition to prevent decarboxylation .
Q. How to design bioactivity studies for this compound based on structural analogs?
- Antimicrobial assays : Follow protocols for similar Boc-protected indole derivatives, such as broth microdilution (MIC testing) against Staphylococcus aureus or Escherichia coli .
- Antitumor screening : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7), referencing IC₅₀ values reported for thiazolidine-4-carboxylic acid derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
